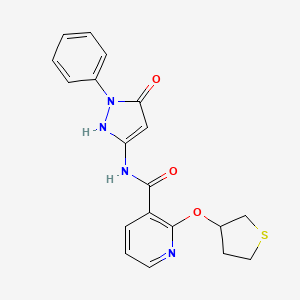
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Assemblies and Crystal Engineering
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is part of a class of compounds that have been explored for their potential in molecular assemblies and crystal engineering. Structural and energetic analyses of such molecular assemblies, including cocrystals involving nicotinamide derivatives, have highlighted basic recognition patterns and crystal lattice energetic features, providing insights into the design of new materials with desired properties (Jarzembska et al., 2017).
Antifungal and Enzyme Inhibition Activities
Research has demonstrated the bioactivity-oriented modification strategy for succinate dehydrogenase (SDH) inhibitors using nicotinamide derivatives, showing significant antifungal activity against various fungi strains. This highlights the therapeutic potential of these compounds in agricultural applications and the treatment of fungal infections (Liu et al., 2020).
Corrosion Inhibition
Nicotinamide derivatives have been evaluated for their corrosion inhibition effects on mild steel in acidic solutions, offering insights into their potential application in protecting industrial materials. This research opens avenues for the development of more effective corrosion inhibitors based on nicotinamide chemistry (Chakravarthy et al., 2014).
Neuroprotection and Antioxidative Effects
Edaravone, a free radical scavenger structurally related to nicotinamide derivatives, has been shown to protect against retinal damage both in vitro and in vivo. This suggests that compounds within the nicotinamide family may have therapeutic potential in treating oxidative stress-related diseases, including neurodegenerative conditions (Inokuchi et al., 2009).
Metabolic Pathways and Disease Treatment
Nicotinamide plays a critical role in cellular energy metabolism, impacting physiology and influencing oxidative stress. It modulates pathways tied to cellular survival and death, suggesting that derivatives like N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide could be relevant in treating various diseases through its action on these pathways (Maiese et al., 2009).
Propiedades
IUPAC Name |
N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17-11-16(22-23(17)13-5-2-1-3-6-13)21-18(25)15-7-4-9-20-19(15)26-14-8-10-27-12-14/h1-7,9,11,14,22H,8,10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFJKYHMCYIQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=O)N(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2919312.png)

![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)
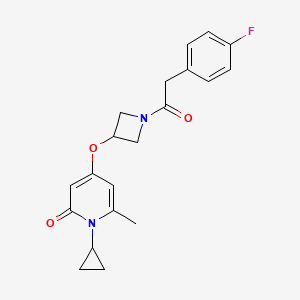
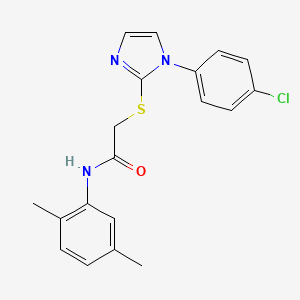
![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
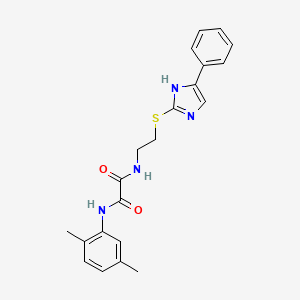

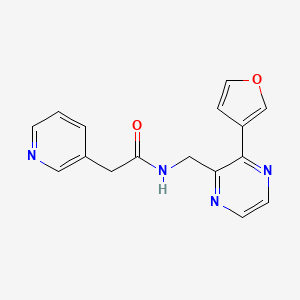
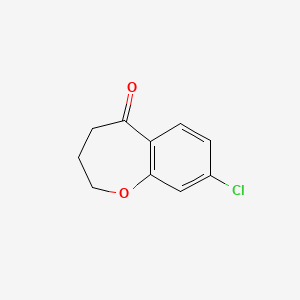
![Tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate](/img/structure/B2919325.png)
